molecular formula C6H7N3O4 B100634 4,6-Dimethoxy-5-nitropyrimidine CAS No. 15846-14-7

4,6-Dimethoxy-5-nitropyrimidine

Cat. No.: B100634
CAS No.: 15846-14-7
M. Wt: 185.14 g/mol
InChI Key: VPNSJECDVDBDTA-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-5-nitropyrimidine is an organic compound with the molecular formula C6H7N3O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and a nitro group at position 5 on the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethoxy-5-nitropyrimidine can be synthesized through the nitration of 4,6-dimethoxypyrimidine. The nitration process typically involves the use of nitric acid in the presence of acetic acid as a solvent. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position of the pyrimidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using concentrated nitric acid and sulfuric acid. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-5-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethoxy-5-nitropyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both methoxy and nitro groups allows for a wide range of chemical transformations and applications in various fields of research .

Properties

IUPAC Name

4,6-dimethoxy-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)6(13-2)8-3-7-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNSJECDVDBDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065956
Record name Pyrimidine, 4,6-dimethoxy-5-nitro-
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Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15846-14-7
Record name 4,6-Dimethoxy-5-nitropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15846-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-dimethoxy-5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4,6-dimethoxy-5-nitro-
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Record name Pyrimidine, 4,6-dimethoxy-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxy-5-nitropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4,6-Dimethoxy-5-nitropyrimidine influence its hydrogen bonding patterns?

A: The position of the amino group significantly impacts the hydrogen bonding network formed by this compound isomers. In 2-amino-4,6-dimethoxy-5-nitropyrimidine, the molecule forms sheets stabilized by N-H...N and N-H...O hydrogen bonds. [] Conversely, in 4-amino-2,6-dimethoxy-5-nitropyrimidine, N-H...N hydrogen bonds primarily link pairs of molecules into dimers. These dimers then assemble into sheets through weaker C-H...O interactions. [] This difference highlights how subtle structural changes can significantly alter intermolecular interactions.

Q2: Beyond hydrogen bonding, are there other intermolecular forces at play in the crystal structure of 4-amino-2,6-dimethoxy-5-nitropyrimidine?

A: Yes, in addition to hydrogen bonding, π-π stacking interactions contribute to the three-dimensional structure of 4-amino-2,6-dimethoxy-5-nitropyrimidine. [] These interactions occur between the electron-rich aromatic rings of neighboring molecules, further stabilizing the crystal lattice.

Q3: What types of reactions has this compound been reported to undergo?

A: Research indicates that this compound reacts with methylhydrazine. [, ] Specifically, it has been found to yield 4-hydrazine-6-hydroxypyrimidine as a product under certain reaction conditions. [] This reactivity suggests the potential for further derivatization and exploration of its chemical space.

  1. Hydrogen bonding in nitroaniline analogues: hydrogen-bonded sheets in 2-amino-4,6-dimethoxy-5-nitropyrimidine and pi-stacked hydrogen-bonded sheets in 4-amino-2,6-dimethoxy-5-nitropyrimidine.
  2. The reaction of methylhydrazine with various 2-substituted 4,6-dimethoxy-5-nitropyrimidines.
  3. A study of certain novel reactions of this compound.
  4. Reaction of this compound with methylhydrazine. Formation of 4-hydrazine-6-hydroxypyrimidine.

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